molecular formula C7H7NO2 B1607272 Allyl 2-cyanoacrylate CAS No. 7324-02-9

Allyl 2-cyanoacrylate

Cat. No. B1607272
CAS RN: 7324-02-9
M. Wt: 137.14 g/mol
InChI Key: ITCZEZQMUWEPQP-UHFFFAOYSA-N
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Description

Allyl 2-cyanoacrylate is a chemical compound with the molecular formula C7H7NO2 . It is a member of the cyanoacrylates family, which are well-known for their fast-setting adhesives . Allyl 2-cyanoacrylate is used in various applications, including bonding plastics, rubbers, metal, steel, and aluminum surfaces .


Synthesis Analysis

The synthesis of Allyl 2-cyanoacrylate involves radical polymerization, which is only possible under acidic conditions . The process involves the use of ethyl 2-hydroxymethylacrylate, which is first esterified with cyanoacetic acid. The resulting iminium salt then reacts with the esterification product to form a cyanoacrylate .


Molecular Structure Analysis

The molecular structure of Allyl 2-cyanoacrylate consists of an unsaturated ester group, which allows it to undergo crosslinking reactions at elevated temperatures . This feature has found use in thermally resistant adhesives .


Chemical Reactions Analysis

Allyl 2-cyanoacrylate undergoes rapid anionic polymerization on exposure to surface moisture, which is responsible for its instant adhesion . It also has the ability to undergo crosslinking reactions at elevated temperatures .


Physical And Chemical Properties Analysis

Allyl 2-cyanoacrylate has an average mass of 137.136 Da and a monoisotopic mass of 137.047684 Da . It is a liquid that is sold in the presence of stabilizers .

Scientific Research Applications

Enhanced Biocompatibility in Bio-Glues

Allyl 2-cyanoacrylate-based bio-glues have been modified for improved biocompatibility and adhesive properties. For instance, a study by Lim & Lee (2014) demonstrated that by mixing allyl 2-cyanoacrylate with a dopamine co-initiator, enhanced mechanical properties and reduced cytotoxicity were achieved. Similarly, Kim & Han (2017) improved both biocompatibility and mechanical properties by pre-polymerizing allyl 2-cyanoacrylate and mixing it with hydroxyapatite for versatile body applications.

Adhesive Properties in Medical Applications

Research has also focused on improving the adhesive properties of allyl 2-cyanoacrylate for medical use. Lim & Kim (2015) found that pre-polymerized allyl 2-cyanoacrylate mixed with biodegradable elastomers showed enhanced biocompatibility and mechanical properties, useful for various medical applications. Moreover, Lee et al. (2013) investigated the biocompatibility of prepolymerized allyl 2-cyanoacrylate as an alternative tissue adhesive, finding it comparable to commercial adhesives in terms of cell viability and biochemical changes.

Bioadhesives for Hard Tissue

The modification of allyl 2-cyanoacrylate for hard tissue adhesion is another area of interest. Lim et al. (2017) modified allyl 2-cyanoacrylate with bisphenol A glycidyl methacrylate and hydroxyapatite, resulting in bioadhesives with enhanced physical properties and biocompatibility for hard tissue applications.

Dental Applications

In the field of dentistry, allyl 2-cyanoacrylate has been used to enhance the properties of dental materials. Lim et al. (2010) added allyl 2-cyanoacrylate to glass ionomer cement, significantly improving its bond strength to tooth structures.

Wound Healing Properties

The wound healing properties of allyl 2-cyanoacrylate have also been enhanced through modification with biodegradable polymers. Lee et al. (2015) created a new tissue adhesive by mixing pre-polymerized allyl 2-cyanoacrylate with poly L-lactic acid, which showed improved biocompatibility, reduced inflammation, and enhanced collagen formation in rat models.

Safety And Hazards

Allyl 2-cyanoacrylate is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, avoid inhaling vapors or spray mist, and handle it in accordance with good industrial hygiene and safety practice .

Future Directions

The future directions of Allyl 2-cyanoacrylate research could involve the development of new skin adhesives that can be used inside and outside the body, which prevent infection and have fewer scars and less side effects . Additionally, the development of new methods for the preparation of cyanoacrylates and the creation of new adhesive materials based on them are constantly being continued .

properties

IUPAC Name

prop-2-enyl 2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H7NO2/c1-3-4-10-7(9)6(2)5-8/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCZEZQMUWEPQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C(=C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30209-88-2
Record name 2-Propenoic acid, 2-cyano-, 2-propen-1-yl ester, homopolymer
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DSSTOX Substance ID

DTXSID5064625
Record name Allyl 2-cyanoacrylate
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Molecular Weight

137.14 g/mol
Source PubChem
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Product Name

Allyl 2-cyanoacrylate

CAS RN

7324-02-9
Record name 2-Propen-1-yl 2-cyano-2-propenoate
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Record name Allyl 2-cyanoacrylate
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Record name 2-Propenoic acid, 2-cyano-, 2-propen-1-yl ester
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Record name Allyl 2-cyanoacrylate
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Record name Allyl 2-cyanoacrylate
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Synthesis routes and methods I

Procedure details

The copolymer of allyl methacrylate and methacrylate was prepared by placing 5 grams of allyl methacrylate, 95 grams of methyl methacrylate, 300 milliliters of methylene chloride, and 1.0 gram of isopropyl peroxydicarbonate in a 28 ounce round bottle. The bottle was sealed. The bottle was then heated at 50 degrees Centigrade in a water bath for 18 hours. The bottle was then removed from the water bath, and the polymer isolated by extraction with methanol to precipitate polymer. The polymer was then dried under vacuum. Thereafter, the molecular weight was determined by inherent viscosity in methylene chloride versus poly(methyl methacrylate), and was found to be in excess of 500,000.
Quantity
5 g
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reactant
Reaction Step One
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95 g
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reactant
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Name
isopropyl peroxydicarbonate
Quantity
1 g
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reactant
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Quantity
300 mL
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solvent
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Synthesis routes and methods II

Procedure details

To a stirred solution of MTS (5.5 x 10-3 g) in dry THF (10.0 ml) was added (D2.1) (3.0 g), AM (0.11 ml) and TBAF (2 μl of 1M THF solution). The mixture warmed up and was stirred overnight at room temperature. 50 ppm Irganox 1010 antioxidant was added to the very viscous clear solution, which was cast into a polyester tray in a stream of nitrogen. The last traces of THF were removed by heating in a vacuum oven at 60° for 4 hours.
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2 μL
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[Compound]
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polyester
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3 g
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10 mL
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Synthesis routes and methods III

Procedure details

The dimer of allyl methacrylate, which was prepared according to Example 1, was added in the amount of 3 wt.-% (based on to the entire mixture) to the mixture containing 90 wt.-% N-vinylpyrrolidone and 10 wt.-% dodecyl methacrylate. The mixture was polymerized in a polypropylene mold at 60° C. for 16 h in the presence of 0.4 wt.-% azobisisobutyronitrile. The resulting gel contained, after swelling with water, 76 wt.-% water at G=0.048 MPa. The soluble extractable portion was 2%.
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polypropylene
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Synthesis routes and methods IV

Procedure details

The dimer of allyl methacrylate, which was prepared according to Example 1, was added to the mixture containing 80 wt.-% N-vinylpyrrolidone and 20 wt.-% tert-butyl methacrylate in the amount of 1 wt.-% on the whole mixture. The mixture was polymerized in a polypropylene mold at 60° C. for 16 h in the presence of 0.4 wt.-% azobisisobutyronitrile. The resulting gel contained, after swelling with water, 67 wt.-% water at G=0.529 MPa.
Quantity
0 (± 1) mol
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0 (± 1) mol
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polypropylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allyl 2-cyanoacrylate
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Allyl 2-cyanoacrylate
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Reactant of Route 3
Allyl 2-cyanoacrylate
Reactant of Route 4
Reactant of Route 4
Allyl 2-cyanoacrylate
Reactant of Route 5
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Allyl 2-cyanoacrylate
Reactant of Route 6
Allyl 2-cyanoacrylate

Citations

For This Compound
112
Citations
DL Kotzev, TC Ward, DW Dwight - Journal of Applied Polymer …, 1981 - Wiley Online Library
… The adhesive bond of allyl 2-cyanoacrylate between steel … I t was demonstrated that the allyl 2-cyanoacrylate bonds … occurred in the allyl 2-cyanoacrylate adhesive after thermal aging, …
Number of citations: 30 onlinelibrary.wiley.com
S Oh, DH Hahm, YB Choi - Materials, 2023 - mdpi.com
… Recently, an advanced cyanoacrylate, pre-polymerized allyl 2-cyanoacrylate, has been manufactured for applications as bio-glue through the partial polymerization of the …
Number of citations: 9 www.mdpi.com
YJ Lee, HS Son, GB Jung, JH Kim, S Choi… - Materials Science and …, 2015 - Elsevier
… As poly L-lactic acid (PLLA) is a polymer with good biocompatibility and biodegradability, we created a new tissue adhesive (TA), pre-polymerized allyl 2-cyanoacrylate (PACA) mixed …
Number of citations: 29 www.sciencedirect.com
JH Kim, I Han - Journal of adhesion science and Technology, 2017 - Taylor & Francis
… The research was aware of the negative traits of allyl 2-cyanoacrylate. The increase in HA … Taken together, after mixing biodegradable PLCL, HA, and allyl 2-cyanoacrylate of a …
Number of citations: 6 www.tandfonline.com
JI Lim, JH Kim - Colloids and Surfaces B: Biointerfaces, 2015 - Elsevier
… In this study, to improve both the biocompatibility and mechanical properties of cyanoacrylate, allyl 2-cyanoacrylate (AC) was pre-polymerized and mixed with poly(l-lactide-co-ɛ-…
Number of citations: 14 www.sciencedirect.com
JI Lim, JH Kim, HK Park - Materials Letters, 2012 - Elsevier
… allyl 2-cyanoacrylate of low cytotoxicity by heat treatment. ► Enhanced prepolymerized allyl 2-cyanoacrylate … Filtered (0.22 μm) prepolymerized allyl 2-cyanoacrylate-conditioned media …
Number of citations: 20 www.sciencedirect.com
JI Lim, WK Lee - Colloids and Surfaces B: Biointerfaces, 2014 - Elsevier
… To improve both the biocompatibility and the mechanical properties of cyanoacrylate, allyl 2-cyanoacrylate (AC) was prepolymerized and mixed with a dopamine co-initiator. Various …
Number of citations: 19 www.sciencedirect.com
JI Lim, SJ Hyeon, WK Lee - Journal of Adhesion Science and …, 2017 - Taylor & Francis
… We have already reported that partial pre-polymerization of allyl 2-cyanoacrylate (AC) results in a longer chain structure; consequently, the biocompatibility and stability of cyanoacrylate …
Number of citations: 7 www.tandfonline.com
ZZ Denchev, DL Kotzev… - Journal of adhesion …, 1988 - Taylor & Francis
… and allyl 2-cyanoacrylate are shown. … This behavior is similar to that of allyl 2-cyanoacrylate adhesive bonds [5] and … This behavior is similar to that observed for the allyl 2-cyanoacrylate …
Number of citations: 7 www.tandfonline.com
NG Senchenya, TI Guseva, YG Gololobov - Polymer Science Series C, 2007 - Springer
The effect the curing conditions on the properties of adhesive joints formed using cyanoacrylate-based adhesives is investigated. The temperature dependences of relative rigidity …
Number of citations: 13 link.springer.com

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